3-Methyl-1-[(pyridazin-3-yl)methyl]urea
描述
Structure
3D Structure
属性
IUPAC Name |
1-methyl-3-(pyridazin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZKVAHWZTAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 3 Methyl 1 Pyridazin 3 Yl Methyl Urea
General Synthetic Strategies for Urea (B33335) Derivatives
Urea derivatives are a ubiquitous class of compounds in organic chemistry and medicinal chemistry, often exhibiting a wide range of biological properties. Their synthesis can be achieved through several reliable and well-established methods.
Application of Curtius Rearrangement in Urea Synthesis
The Curtius rearrangement is a powerful and versatile reaction for the conversion of carboxylic acids to primary amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate is a key reactive intermediate that can be trapped by various nucleophiles.
The general mechanism of the Curtius rearrangement involves the following steps:
Formation of Acyl Azide: A carboxylic acid is first converted to an acyl azide. This can be achieved by treating an acyl chloride with an azide salt (e.g., sodium azide) or by reacting a carboxylic acid with diphenylphosphoryl azide (DPPA).
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement, losing a molecule of nitrogen gas to form an isocyanate. This step is believed to be a concerted process. wikipedia.org
Trapping of Isocyanate: The resulting isocyanate is highly electrophilic and readily reacts with nucleophiles. To form a urea derivative, the isocyanate is treated with a primary or secondary amine.
The Curtius rearrangement is valued for its tolerance of a wide range of functional groups and its stereospecificity, making it a valuable tool in the synthesis of complex molecules. nih.gov
Table 1: Key Transformations in the Curtius Rearrangement for Urea Synthesis
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
| 1 | Carboxylic Acid | SOCl₂ then NaN₃ or DPPA | Acyl Azide |
| 2 | Acyl Azide | Heat (Δ) | Isocyanate + N₂ |
| 3 | Isocyanate | Primary or Secondary Amine (R-NH₂) | Substituted Urea |
Reaction of Isocyanates with Amines for Urea Formation
A more direct and widely used method for the synthesis of ureas is the reaction of an isocyanate with a primary or secondary amine. This reaction is typically straightforward, high-yielding, and proceeds under mild conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage.
The reaction can be represented by the following general equation:
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
This method is particularly useful when the desired isocyanate and amine precursors are readily available. Methyl isocyanate (CH₃NCO), for example, is a common reagent used to introduce a methylurea (B154334) moiety onto a primary amine. wikipedia.org The reaction is often carried out in an inert solvent at or below room temperature.
Synthesis of Pyridazine (B1198779) Building Blocks and Precursors
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthesis and functionalization are crucial for accessing a wide variety of pyridazine-containing target molecules.
Preparation of Pyridazine-Containing Amines and Acyl Hydrazides
The synthesis of pyridazine-containing amines is a key step in the preparation of many derivatives. Various methods have been developed for this purpose. One common approach involves the use of pyridazin-3-ones as starting materials. nih.gov For instance, treatment of a pyridazin-3-one with phosphorus oxychloride can yield a 3-chloropyridazine, which can then undergo nucleophilic substitution with an amine source.
Another strategy involves the reduction of a pyridazine nitrile or a pyridazine carboxamide. For example, 3-cyanopyridazine can be reduced to (pyridazin-3-yl)methanamine using a suitable reducing agent like lithium aluminum hydride.
Acyl hydrazides of pyridazine can be prepared from the corresponding pyridazine carboxylic acid esters by reaction with hydrazine hydrate. These acyl hydrazides can serve as precursors for the Curtius rearrangement to generate pyridazine-containing amines.
Functionalization Strategies for Pyridazine Ring Systems
The pyridazine ring can be functionalized through various chemical transformations, allowing for the introduction of diverse substituents. Nucleophilic aromatic substitution (SNAr) is a common reaction for pyridazines, particularly those bearing a good leaving group such as a halogen. sci-hub.senih.gov The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles.
Other functionalization strategies include:
Palladium-catalyzed cross-coupling reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings can be used to form carbon-carbon bonds on the pyridazine ring.
Lithiation and subsequent electrophilic quench: Direct deprotonation of the pyridazine ring with a strong base followed by reaction with an electrophile can introduce various functional groups.
Cycloaddition reactions: The pyridazine ring can participate in cycloaddition reactions to construct more complex fused ring systems. organic-chemistry.org
Table 2: Common Functionalization Reactions of the Pyridazine Ring
| Reaction Type | Reagents | Purpose |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻) on a halopyridazine | Introduction of amino, alkoxy, and other groups |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of C-C bonds (biaryls) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Formation of C-C bonds (alkynes) |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) on an aminopyridazine | Elaboration of amine side chains |
Specific Synthetic Routes for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea
Based on the general synthetic principles outlined above, a plausible synthetic route for this compound can be devised. The key disconnection is at the urea linkage, suggesting a final step involving the reaction of (pyridazin-3-yl)methanamine with a methyl isocyanate equivalent.
A potential synthetic pathway is as follows:
Synthesis of Pyridazine-3-carbonitrile: This can be achieved through various methods, for example, from 3-chloropyridazine via nucleophilic substitution with a cyanide source.
Reduction to (Pyridazin-3-yl)methanamine: The pyridazine-3-carbonitrile is then reduced to the corresponding primary amine, (pyridazin-3-yl)methanamine. This reduction can be carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amine is a key building block.
Urea Formation: The final step involves the reaction of (pyridazin-3-yl)methanamine with methyl isocyanate. This reaction is expected to proceed smoothly to afford the target compound, this compound.
An alternative approach could involve the Curtius rearrangement of pyridazine-3-acetic acid. This would involve converting the carboxylic acid to an acyl azide, followed by rearrangement to the isocyanate, which could then be trapped with methylamine.
Table 3: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagent(s) | Product |
| 1 | 3-Chloropyridazine | NaCN or KCN | Pyridazine-3-carbonitrile |
| 2 | Pyridazine-3-carbonitrile | LiAlH₄ or H₂/Pd-C | (Pyridazin-3-yl)methanamine |
| 3 | (Pyridazin-3-yl)methanamine | Methyl isocyanate (CH₃NCO) | This compound |
Construction of the Pyridazinyl-Methyl Linker
The creation of the pyridazinyl-methyl linker is a critical phase in the synthesis. A plausible and efficient route commences from a functionalized pyridazine, such as pyridazine-3-carboxylic acid or its ester derivative.
One common approach involves the reduction of an ester, like ethyl pyridazine-3-carboxylate, to the corresponding alcohol, (pyridazin-3-yl)methanol chemicalbook.com. This transformation can be effectively achieved using a suitable reducing agent, such as lithium aluminum hydride in an aprotic solvent like tetrahydrofuran (THF) chemicalbook.com.
The resulting (pyridazin-3-yl)methanol serves as a versatile intermediate. The hydroxyl group can be converted into a good leaving group, typically a halide (chloride or bromide), by treatment with a halogenating agent such as thionyl chloride or phosphorus tribromide. This yields a 3-(halomethyl)pyridazine intermediate.
Subsequently, the halide is displaced by a nitrogen-containing nucleophile to introduce the required amine functionality. Several established methods can be employed for this amination step:
Reaction with Ammonia: Direct reaction of the 3-(halomethyl)pyridazine with ammonia can provide (pyridazin-3-yl)methanamine. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines as byproducts.
Gabriel Synthesis: A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate thermofisher.commasterorganicchemistry.comwikipedia.orgnrochemistry.comchemistrysteps.com. The 3-(halomethyl)pyridazine is reacted with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine hydrate, liberates the desired primary amine, (pyridazin-3-yl)methanamine, in a clean and efficient manner thermofisher.commasterorganicchemistry.comnrochemistry.com.
Delépine Reaction: Another alternative is the Delépine reaction, where the alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt. Acidic hydrolysis of this salt then yields the primary amine wikipedia.orgorganic-chemistry.orgalfa-chemistry.comscribd.com.
An alternative strategy for the synthesis of (pyridazin-3-yl)methanamine involves the catalytic reduction of pyridazine-3-carbonitrile. This method can be highly efficient, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The nitrile itself can be prepared from the corresponding 3-halopyridazine via nucleophilic substitution with a cyanide salt.
The following table summarizes the key transformations in the construction of the pyridazinyl-methyl linker:
| Starting Material | Reagent(s) | Intermediate | Product |
| Pyridazine-3-carboxylic acid ester | Lithium aluminum hydride | - | (Pyridazin-3-yl)methanol |
| (Pyridazin-3-yl)methanol | Thionyl chloride or Phosphorus tribromide | - | 3-(Halomethyl)pyridazine |
| 3-(Halomethyl)pyridazine | Potassium phthalimide, then Hydrazine hydrate | N-((Pyridazin-3-yl)methyl)phthalimide | (Pyridazin-3-yl)methanamine |
| 3-(Halomethyl)pyridazine | Hexamethylenetetramine, then acid hydrolysis | Quaternary ammonium salt | (Pyridazin-3-yl)methanamine |
| Pyridazine-3-carbonitrile | H2, Catalyst (e.g., Raney Ni, Pd/C) | - | (Pyridazin-3-yl)methanamine |
Formation of the 3-Methylurea Moiety
Once the (pyridazin-3-yl)methanamine intermediate is obtained, the final step is the formation of the 3-methylurea group. The most direct and widely used method for this transformation is the reaction of the primary amine with methyl isocyanate (CH₃NCO).
This reaction is typically carried out in an inert solvent at or below room temperature. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage in high yield. The reaction is generally clean and proceeds rapidly.
An alternative, though less common for this specific transformation, would involve a two-step process using a phosgene equivalent. The amine would first react with a phosgene surrogate to form a carbamoyl chloride, which would then be reacted with methylamine to yield the final product. However, the use of highly toxic phosgene or its equivalents is often avoided in favor of the more straightforward and safer isocyanate route.
The reaction for the formation of the 3-methylurea moiety is summarized in the table below:
| Reactant 1 | Reactant 2 | Product |
| (Pyridazin-3-yl)methanamine | Methyl isocyanate | This compound |
Optimization and Scalability Considerations in Synthetic Pathways
The successful transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
For the construction of the pyridazinyl-methyl linker , optimization would focus on several key aspects. In the reduction of the pyridazine-3-carboxylic acid ester, controlling the temperature is crucial to prevent side reactions and ensure a high yield of the desired alcohol. The choice of reducing agent may also be optimized based on cost and ease of handling on a larger scale.
In the subsequent halogenation and amination steps, reaction conditions such as solvent, temperature, and reaction time need to be fine-tuned. For the amination, the choice between direct amination, the Gabriel synthesis, or the Delépine reaction will depend on factors like yield, purity of the product, and the cost and handling of reagents. While direct amination might be simpler, the Gabriel synthesis often provides a cleaner product, reducing the need for extensive purification, which is a significant consideration for scalability thermofisher.commasterorganicchemistry.comnrochemistry.com.
For the formation of the 3-methylurea moiety , the primary concern is the safe handling of methyl isocyanate, which is a highly toxic and volatile compound epa.govwikipedia.orgcsb.govacs.org. On a large scale, this necessitates a closed-system reactor with appropriate scrubbing and emergency preparedness protocols. The reaction itself is typically high-yielding, but optimization of solvent and temperature can help to minimize any potential side reactions and ensure complete conversion. The industrial synthesis of urea often involves high pressures and temperatures, but for the formation of a substituted urea from an isocyanate, milder conditions are generally sufficient ce.ecoeblprocesseng.comagromer.orgnitrkl.ac.in.
The following table highlights key optimization and scalability considerations for each stage of the synthesis:
| Synthetic Stage | Key Considerations for Optimization | Key Considerations for Scalability |
| Construction of Pyridazinyl-Methyl Linker | Reaction temperature control, choice of reducing and halogenating agents, optimization of amination conditions (reagents, solvent, temperature). | Cost and availability of starting materials, ease of purification (crystallization vs. chromatography), handling of hazardous reagents. |
| Formation of 3-Methylurea Moiety | Solvent selection, temperature control to prevent side reactions, ensuring complete conversion. | Safe handling and storage of methyl isocyanate, closed-system reactor design, waste management. |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Methyl 1 Pyridazin 3 Yl Methyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, distinct signals would be expected for each unique proton environment. The pyridazine (B1198779) ring would exhibit characteristic signals in the aromatic region. The proton at position 6 of the pyridazine ring, being adjacent to two nitrogen atoms, would likely appear at the most downfield shift. The protons at positions 4 and 5 would also have distinct chemical shifts and would show coupling to each other.
The methylene (B1212753) protons of the -CH₂- group linking the pyridazine and urea (B33335) moieties would likely appear as a singlet or a doublet depending on the coupling with the adjacent NH proton. The methyl group protons of the urea would also give rise to a distinct signal, likely a singlet or a doublet coupled to the adjacent NH proton. The two NH protons of the urea group would be observable, and their chemical shifts could be influenced by solvent and hydrogen bonding.
Expected ¹H NMR Data Table (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Doublet | 1H | Pyridazine-H6 |
| ~7.8 | Doublet of doublets | 1H | Pyridazine-H4 |
| ~7.6 | Doublet of doublets | 1H | Pyridazine-H5 |
| ~6.5 | Broad Singlet | 1H | -NH- (Urea) |
| ~4.8 | Singlet/Doublet | 2H | -CH₂- |
| ~6.0 | Broad Singlet | 1H | -NH- (Urea) |
| ~2.8 | Singlet/Doublet | 3H | -CH₃ |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The carbonyl carbon of the urea group would be expected to have the most downfield chemical shift. The carbon atoms of the pyridazine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The methylene bridge carbon and the methyl carbon would have characteristic upfield chemical shifts.
Expected ¹³C NMR Data Table (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C=O (Urea) |
| ~152.0 | Pyridazine-C3 |
| ~150.0 | Pyridazine-C6 |
| ~127.0 | Pyridazine-C4 |
| ~125.0 | Pyridazine-C5 |
| ~45.0 | -CH₂- |
| ~28.0 | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H, C=O, C-N, and C=N bonds, as well as aromatic C-H and C=C stretches. The N-H stretching vibrations of the urea group would likely appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the urea carbonyl group is a strong and characteristic absorption, expected around 1640-1680 cm⁻¹.
Expected IR Data Table (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H Stretching (Urea) |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2950-2850 | Medium | Aliphatic C-H Stretching |
| 1680-1640 | Strong | C=O Stretching (Urea) |
| 1600-1450 | Medium-Strong | C=C and C=N Stretching (Pyridazine) |
| 1580-1520 | Medium | N-H Bending (Urea) |
| 1300-1200 | Medium | C-N Stretching |
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₀N₄O = 166.18 g/mol ). Fragmentation would likely involve cleavage of the bonds adjacent to the urea and pyridazine moieties, leading to characteristic fragment ions.
Expected Mass Spectrometry Data (Hypothetical)
| m/z | Possible Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 93 | [C₅H₅N₂]⁺ (Pyridazinyl fragment) |
| 80 | [C₄H₄N₂]⁺ (Pyridazine ring) |
| 73 | [C₂H₅N₂O]⁺ (Methylurea fragment) |
| 58 | [CH₄N₂O]⁺ |
Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis
Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, in conjunction with theoretical calculations (e.g., Density Functional Theory - DFT), could be employed to gain deeper insights into the conformational preferences and intermolecular interactions of this compound. By comparing the experimental vibrational spectra with the calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution could be identified. This analysis would also provide a more detailed understanding of the hydrogen bonding network.
Computational Chemistry and Molecular Modeling Investigations of 3 Methyl 1 Pyridazin 3 Yl Methyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. hakon-art.com For 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(2d,p), are used to optimize the molecular geometry and determine its most stable three-dimensional conformation. researchgate.net These studies calculate various molecular properties, including vibrational frequencies, ionization energies, and reaction paths. hakon-art.com
The optimized structure from DFT provides the foundation for further analysis. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined, offering a precise model of the molecule. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. nih.gov The MEP map is a valuable tool for visualizing the charge distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. hakon-art.comresearchgate.net These descriptors, defined within the framework of DFT, help predict the behavior of the molecule in chemical reactions. hakon-art.com
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated from HOMO/LUMO Energies
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.40 | Represents electron-donating capacity |
| LUMO Energy (ELUMO) | - | -1.61 | Represents electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.79 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | 6.40 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.61 | Energy released when an electron is added |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.01 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.40 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.21 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 3.35 | Propensity to accept electrons |
Note: The values presented in this table are illustrative and based on typical results for similar heterocyclic urea (B33335) compounds found in computational studies. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govnih.gov For this compound, docking simulations can identify potential biological targets and predict how the compound might interact with them at the molecular level.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Based on the structural motifs present in this compound (a pyridazine (B1198779) ring and a urea group), potential biological targets include protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov Docking simulations place the ligand into the active site of a target protein, such as Apoptosis signal-regulating kinase 1 (ASK1) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and score the different binding poses. nih.govnih.govresearchgate.net
The scoring function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov By comparing the docking scores of different poses, the most probable binding mode can be identified. nih.gov This allows researchers to hypothesize about the compound's inhibitory potential against a specific biological target.
Identification of Key Interacting Residues and Active Site Motifs
Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For a urea-containing compound like this compound, the urea moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The pyridazine ring can participate in π-π stacking or hydrophobic interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for guiding further structural optimization to enhance potency and selectivity. nih.gov
Table 2: Potential Interacting Residues for this compound in a Kinase Binding Site
| Interaction Type | Ligand Moiety Involved | Potential Amino Acid Residues |
| Hydrogen Bond | Urea (NH, C=O groups) | Asp, Glu, Gln, Cys, Thr |
| Hydrogen Bond | Pyridazine (N atoms) | Ser, Thr, Lys |
| Hydrophobic Interaction | Pyridazine ring, Methyl group | Ala, Val, Leu, Ile, Phe |
| π-π Stacking | Pyridazine ring | Phe, Tyr, Trp |
Note: This table lists potential interactions based on common binding modes of urea and pyridazine derivatives in protein kinase active sites as reported in the literature. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. mdpi.com MD simulations model the atomic movements of the system over time, providing insights into the flexibility of both the ligand and the protein and assessing the stability of the predicted binding mode. nih.gov
An MD simulation is typically performed on the most promising ligand-protein complex identified through docking. mdpi.com The simulation tracks the trajectory of all atoms over a set period, often nanoseconds, allowing for the observation of conformational changes and the stability of key intermolecular interactions. nih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable, flat RMSD plot indicates that the ligand remains securely in the binding pocket and that the complex has reached equilibrium. mdpi.com These simulations are crucial for validating docking results and confirming that the predicted binding pose is energetically stable and likely to persist under physiological conditions.
Structure-Guided Ligand Design Principles and Computational Screening
The rational design of novel therapeutic agents increasingly relies on computational chemistry and molecular modeling to predict and analyze the interactions between a small molecule, such as this compound, and its biological target. While specific computational studies on this exact compound are not extensively documented in publicly available literature, the principles of structure-guided ligand design and computational screening are well-established for its core components—the pyridazine and methylurea (B154334) moieties. These methodologies provide a powerful framework for understanding its potential biological activity and for the rational design of new, more potent analogs.
Structure-guided ligand design begins with the three-dimensional structure of a biological target, typically a protein or enzyme, which is often determined through experimental techniques like X-ray crystallography or NMR spectroscopy. In the absence of an experimental structure, a homology model can be constructed based on the known structure of a similar protein. This structural information is then used to design ligands that are predicted to bind to the target with high affinity and selectivity.
Computational screening, a key component of this process, involves the use of computer algorithms to evaluate large libraries of virtual compounds for their potential to bind to a specific target. This in silico approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving significant time and resources.
For a compound like this compound, molecular docking would be a primary computational tool. This technique predicts the preferred orientation of the ligand when bound to a target to form a stable complex. The pyridazine ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition. The urea group is also a classic pharmacophore, capable of donating and accepting hydrogen bonds. A docking simulation would explore how these functional groups on this compound can interact with the amino acid residues in the active site of a target protein. The results of such simulations are often expressed as a docking score, which estimates the binding affinity.
To further refine the understanding of the ligand-target interaction, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the role of conformational changes. These simulations can help to identify key interactions that are maintained throughout the simulation, suggesting their importance for binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. 3D-QSAR models, for instance, correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields. By analyzing a set of pyridazine-urea analogs with known activities, a 3D-QSAR model could be developed to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved potency.
The insights gained from these computational methods can be compiled to establish a set of structure-guided ligand design principles for this class of compounds. For example, modeling might reveal that a particular substitution on the pyridazine ring enhances π-π stacking interactions with an aromatic residue in the target's active site, or that modifying the methyl group on the urea moiety could improve hydrophobic interactions.
Illustrative Molecular Docking Results
The following interactive table provides a hypothetical example of the type of data that could be generated from a molecular docking study of this compound and its analogs against a putative protein kinase target. This data is for illustrative purposes to demonstrate the application of computational screening in identifying key interactions and ranking potential inhibitors.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| 1 | This compound | -7.5 | Pyridazine N1 with Lys78; Urea NH with Asp184 | Methyl group with Leu132 |
| 2 | 3-Ethyl-1-[(pyridazin-3-yl)methyl]urea | -7.8 | Pyridazine N1 with Lys78; Urea NH with Asp184 | Ethyl group with Leu132, Val86 |
| 3 | 3-Methyl-1-[(6-chloropyridazin-3-yl)methyl]urea | -8.2 | Pyridazine N1 with Lys78; Urea NH with Asp184 | Methyl group with Leu132; Chlorine with Ala98 |
| 4 | 3-Methyl-1-[(pyridazin-4-yl)methyl]urea | -6.9 | Urea NH with Asp184 | Methyl group with Leu132 |
In this hypothetical scenario, the data suggests that increasing the size of the alkyl group on the urea (Compound 2) could enhance hydrophobic interactions, leading to a better docking score. Furthermore, the addition of a chlorine atom to the pyridazine ring (Compound 3) might introduce a favorable interaction, significantly improving the predicted binding affinity. Conversely, changing the attachment point on the pyridazine ring (Compound 4) could be detrimental to a key hydrogen bond, resulting in a weaker predicted interaction. This type of data-driven feedback is central to the iterative process of structure-guided drug design.
Biological Activity Profiling and Mechanistic Elucidation of 3 Methyl 1 Pyridazin 3 Yl Methyl Urea and Analogs
In Vitro Assessment of Biological Activities
The biological profile of pyridazine-urea derivatives has been explored through a range of in vitro assays, revealing activities from enzyme inhibition to antiproliferative effects.
Analogs of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea have demonstrated significant inhibitory activity against several classes of enzymes, highlighting the versatility of the pyridazine-urea scaffold.
Kinase Inhibition The urea (B33335) moiety is a key pharmacophoric feature in many kinase inhibitors, and its incorporation into pyridazine (B1198779) and pyridine (B92270) analogs has yielded potent anticancer agents. mdpi.commdpi.com A notable example is an analog featuring an imidazo[1,2-b]pyridazin-3-yl group, which was developed as a potent, orally active pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the drug-resistant T315I mutant. wikipedia.org This compound, AP24534, inhibited the kinase activity of both native and mutant BCR-ABL with low nanomolar IC50 values. wikipedia.org
Furthermore, pyridine-urea derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Certain analogs demonstrated VEGFR-2 inhibition with IC50 values in the low micromolar range. mdpi.comnih.gov Other kinases targeted by pyridazine or urea-based analogs include C-terminal Src Kinase (CSK), Apoptosis signal-regulating kinase 1 (ASK1), and Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net
Fatty Acid-Binding Protein 4 (FABP4) Inhibition Derivatives based on a 4-amino and 4-ureido pyridazinone scaffold have been identified as novel inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a protein implicated in metabolic diseases and cancer. mdpi.comnih.gov Computational design and subsequent synthesis led to the identification of compounds with FABP4 inhibitory activity in the low micromolar range. nih.govnih.gov Optimization of this series produced analogs with improved potency, such as compound 14e (structure not fully specified in the source), which exhibited an IC50 of 1.57 µM. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition The urea functional group is a common feature in inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain. nih.gov While specific studies on pyridazine-urea compounds are limited, analogs containing a urea linker, such as adamantyl-ureas with pyrazole (B372694) cores, have shown potent sEH inhibition with IC50 values ranging from 0.8 to 27.5 nM. tubitak.gov.tr This suggests that the urea moiety in compounds like this compound could potentially interact with the sEH active site.
Cyclooxygenase (COX) Enzyme Inhibition Pyridazine derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov These compounds demonstrated highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range, and showed greater selectivity for COX-2 over COX-1 compared to the non-selective NSAID indomethacin. nih.gov One of the most active compounds, a pyridazine derivative designated 3g , had a COX-2 IC50 of 43.84 nM and a selectivity index of 11.51, comparable to the selective inhibitor celecoxib. nih.gov
| Target Enzyme | Compound/Analog Class | Key Findings (IC50) |
| BCR-ABL Kinase | Imidazo[1,2-b]pyridazine analogs (e.g., AP24534) | Low nM IC50 against native and T315I mutant BCR-ABL. wikipedia.org |
| VEGFR-2 | Pyridine-urea derivatives | 3.93 - 5.0 µM. mdpi.comnih.gov |
| FABP4 | 4-Ureido-pyridazinone derivatives | 1.57 - 23.18 µM. nih.govnih.gov |
| COX-2 | Pyridazine derivatives (e.g., compound 3g ) | 43.84 nM. nih.gov |
| sEH | Adamantyl-pyrazole-urea analogs | 0.8 - 27.5 nM. tubitak.gov.tr |
The pyridazine-urea structure and its analogs have been investigated for their ability to interact with various G-protein coupled receptors (GPCRs) and other receptor types.
P2Y12 Receptor A series of piperazinyl-pyridine ureas were developed as antagonists of the purinergic P2Y12 receptor, a key target for antiplatelet therapy. nih.gov Several of these analogs demonstrated P2Y12 antagonistic activity in the sub-micromolar range, indicating the scaffold's suitability for targeting this receptor. nih.gov
S1P Receptors Analogs of the target compound have shown activity at sphingosine-1-phosphate (S1P) receptors. Specifically, a scaffold hop from a pyridine-urea to a pyridazine-urea led to the discovery of GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea). researchgate.netacs.org This compound was identified as a potent and selective antagonist of the S1P2 receptor, a target for idiopathic pulmonary fibrosis. researchgate.netacs.org While the prompt specified S1P1/S1P3, the potent activity at the related S1P2 receptor by a close structural analog is highly significant.
Formyl Peptide Receptors (FPR) Pyridazin-3(2H)-one derivatives have been identified as a novel class of small-molecule agonists for formyl peptide receptors (FPRs), which are involved in the innate immune response. nih.gov
Gonadotropin-Releasing Hormone (GnRH) Receptor The pyridazine ring is a core component of relugolix, an approved non-peptidic antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov Although not a urea derivative, this demonstrates the utility of the pyridazine heterocycle in targeting the GnRH receptor.
Limited information is available regarding the direct interaction of this compound or its close analogs with ROR1 receptors.
The antiproliferative properties of pyridazine-urea analogs have been extensively documented against a wide array of human cancer cell lines. The urea scaffold is present in several approved anticancer drugs, and its combination with a pyridazine or pyridine ring often leads to potent cytotoxic activity. mdpi.commdpi.com
Studies on pyridine-urea derivatives have shown significant growth inhibitory activity against breast cancer (MCF-7, T-47D, MDA-MB-231, MDA-MB-468), colon cancer (HCT116), and gastric adenocarcinoma (AGS) cell lines. mdpi.commdpi.comnih.gov One pyridine-urea compound, 8e , was found to be highly potent against the MCF-7 cell line with an IC50 value of 0.22 µM. mdpi.com Another analog, 8a , exhibited a GI50 of 0.06 µM against the same cell line. mdpi.com
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the NCI-60 panel of human cancer cell lines. nih.gov Several compounds in this series exerted broad-spectrum antiproliferative activities, with some showing lethal effects on specific cell lines, including melanoma (SK-MEL-5), renal cancer (786-0, A498), and breast cancer (MDA-MB-468). nih.gov The activity of these compounds was found to be superior to the standard drug paclitaxel (B517696) in numerous cell lines. nih.gov
Furthermore, 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker have demonstrated anti-proliferative effects against human colon carcinoma (HCT116) cells. nih.gov
| Cell Line | Cancer Type | Compound/Analog Class | Activity (IC50/GI50) |
| MCF-7 | Breast Cancer | Pyridine-urea derivative 8e | IC50: 0.22 µM mdpi.com |
| MCF-7 | Breast Cancer | Pyridine-urea derivative 8a | GI50: 0.06 µM mdpi.com |
| HCT116 | Colon Cancer | Pyridine-urea derivative 8h | GI50: 0.33 µM mdpi.com |
| NCI-60 Panel | Various | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | Broad-spectrum activity; lethal effects observed. nih.gov |
| Ba/F3-BCR-ABL | Leukemia | Imidazo[1,2-b]pyridazine analog (AP24534) | Potent inhibition of proliferation. wikipedia.org |
Research has also explored the antimicrobial potential of pyridazine-urea compounds. A study involving pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties revealed promising activity against various pathogens. tubitak.gov.trpsu.edutubitak.gov.tr
These compounds were evaluated for their activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. psu.edutubitak.gov.tr The synthesized urea derivatives exhibited notable inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 4 µg/mL. psu.edutubitak.gov.tr Activity was also observed against Escherichia coli, with MICs in the range of 4 to 16 µg/mL. psu.edutubitak.gov.tr
In addition to their antibacterial effects, all tested compounds showed antifungal activity against both Candida albicans and Candida parapsilosis, with a consistent MIC value of 8 µg/mL. psu.edutubitak.gov.tr These findings suggest that the pyridazine-urea scaffold could be a valuable starting point for the development of new antimicrobial agents. The urea moiety itself has been investigated for its antifungal properties, particularly in treating onychomycosis, often by improving the efficacy of other antifungal agents. nih.govmdedge.com
| Organism | Type | Compound/Analog Class | Activity (MIC) |
| Staphylococcus aureus | Gram-positive bacteria | Pyridazine-urea derivatives | 2 - 4 µg/mL psu.edutubitak.gov.tr |
| Escherichia coli | Gram-negative bacteria | Pyridazine-urea derivatives | 4 - 16 µg/mL psu.edutubitak.gov.tr |
| Candida albicans | Fungus | Pyridazine-urea derivatives | 8 µg/mL psu.edutubitak.gov.tr |
| Candida parapsilosis | Fungus | Pyridazine-urea derivatives | 8 µg/mL psu.edutubitak.gov.tr |
Compounds featuring a pyridazinone moiety have been investigated for their hypotensive and vasodilatory effects. nih.gov Novel series of pyridazin-3-one derivatives have been designed as potential vasodilators and alternatives to the drug hydralazine. nih.gov These compounds demonstrated significant aortic vasorelaxant activity in vitro. mdpi.com The proposed mechanism involves the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the smooth muscle cells, leading to vasodilation. mdpi.comnih.gov
Identification of Specific Molecular Targets and Pathways
The diverse biological activities observed for this compound and its analogs are a direct result of their interaction with specific molecular targets, which in turn modulate key cellular pathways.
The enzyme inhibition studies clearly identify several molecular targets. These include:
Kinases : BCR-ABL, VEGFR-2, CSK, and PTP1B are specific protein kinases inhibited by various pyridazine-urea analogs. wikipedia.orgresearchgate.net Inhibition of these targets disrupts signaling pathways crucial for cancer cell proliferation and angiogenesis, such as the PI3K/Akt/mTOR pathway. acs.org
FABP4 : This fatty acid carrier protein is a direct target of 4-ureido-pyridazinone derivatives, implicating these compounds in the modulation of metabolic pathways. mdpi.comnih.govnih.gov
COX-2 : Selective inhibition of this enzyme by pyridazine analogs points to a direct role in modulating the inflammatory prostaglandin (B15479496) synthesis pathway. nih.gov
sEH : Urea-containing compounds are known to target soluble epoxide hydrolase, an enzyme that regulates inflammatory and vascular signaling pathways. nih.govtubitak.gov.tr
The receptor binding assays identify another set of molecular targets:
GPCRs : Specific G-protein coupled receptors, including the purinergic receptor P2Y12, sphingosine-1-phosphate receptor S1P2, and the GnRH receptor, are modulated by pyridazine-containing analogs. nih.govnih.govresearchgate.net These interactions affect pathways related to platelet aggregation, fibrosis, and hormonal regulation.
FPRs : Formyl peptide receptors are directly engaged by pyridazinone agonists, influencing inflammatory and immune responses. nih.gov
The vasodilator activity is linked to the modulation of intracellular calcium signaling pathways, likely through the inhibition of the inositol 1,4,5-triphosphate (IP3) receptor. nih.gov
Characterization of Target Engagement
To understand the therapeutic potential of a novel compound, the initial step is to identify its molecular target(s). For pyridazine and urea-containing molecules, a common approach is to screen them against a panel of known cancer-related targets, such as protein kinases. Techniques like kinase profiling assays would be employed to determine if this compound inhibits the activity of specific kinases that are often dysregulated in cancer.
Further characterization would involve biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics of the compound to its identified target protein. Cellular thermal shift assays (CETSA) could also be utilized to confirm target engagement within a cellular context.
Downstream Signaling Pathway Modulation
Once a primary target is identified, the subsequent step is to elucidate how the compound's interaction with this target affects downstream signaling pathways. For instance, if this compound were found to inhibit a specific kinase, researchers would investigate the phosphorylation status of that kinase's known substrates.
Western blotting is a standard technique used to assess the levels of phosphorylated proteins in key signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival. Any observed modulation of these pathways would provide insight into the compound's mechanism of action.
Investigation of Mechanism of Action at a Cellular Level
Understanding the cellular consequences of target engagement and pathway modulation is critical. This involves a series of in vitro assays using cancer cell lines.
Induction of Programmed Cell Death (Apoptosis)
Many anti-cancer agents exert their effects by inducing apoptosis. To determine if this compound has this capability, flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining would be performed on treated cancer cells. An increase in the population of Annexin V-positive cells would indicate the induction of apoptosis. Further mechanistic studies could involve measuring the activation of caspases (key executioners of apoptosis) and assessing changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Inhibition of Cellular Proliferation
The ability of a compound to halt the growth of cancer cells is a fundamental aspect of its anti-cancer activity. Cellular proliferation assays, such as the MTT or SRB assay, would be used to determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50 value). A potent IC50 value against a range of cancer cell lines would suggest broad anti-proliferative activity.
Cell Cycle Perturbation Analysis
In addition to inducing cell death, many anti-cancer drugs can arrest the cell cycle at specific phases, preventing cancer cells from dividing. Flow cytometry with DNA staining (e.g., with propidium iodide) would be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound. An accumulation of cells in a particular phase would indicate a cell cycle arrest at that checkpoint.
In Vitro Metabolic Stability and Permeability Studies for Compound Optimization
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for assessing this.
Metabolic Stability: The stability of this compound in the presence of liver microsomes (from human and other species) would be evaluated. A high rate of metabolism would suggest that the compound may be cleared too quickly in the body to exert a therapeutic effect, necessitating chemical modifications to improve its stability.
Permeability: The ability of the compound to cross cell membranes is assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays. Good permeability is essential for oral bioavailability.
The data from these studies would be compiled into a table to guide any potential lead optimization efforts.
| Parameter | Assay | Endpoint | Desired Outcome for this compound |
| Metabolic Stability | Liver Microsomal Stability Assay | Half-life (t½) | Longer half-life indicates greater stability |
| Permeability | PAMPA / Caco-2 Assay | Permeability coefficient (Papp) | High permeability coefficient suggests good absorption |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl 1 Pyridazin 3 Yl Methyl Urea Derivatives
Systematic Modification of the Urea (B33335) Linkage and N-Substituentsnih.gov
The urea linkage and its substituents are critical determinants of the biological activity of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea derivatives. Alterations to this moiety have been shown to significantly impact binding affinity and functional potency. The urea group itself is predicted to form crucial hydrogen bond interactions with target proteins. nih.gov
Urea derivatives, in a broader context, are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.net The specific nature of the N-substituents plays a pivotal role in modulating these activities.
The presence and position of the methyl group on the urea nitrogen are crucial for optimizing the pharmacological profile of these compounds. The methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability. researchgate.net In some cases, the introduction of a methyl group can lead to increased solubility by reducing intramolecular hydrogen bonds or by altering the crystal lattice energy. researchgate.net
For instance, in a series of related heterocyclic compounds, the substitution pattern on the urea nitrogen was found to be a key driver of activity. The specific placement of substituents can influence how the molecule fits into the binding pocket of its target and can affect its pharmacokinetic properties.
Variations on the Pyridazine (B1198779) Ring and its Substituentsnih.govresearchgate.netresearchgate.net
The pyridazine ring is a core structural element that is endowed with unique physicochemical properties, making it an attractive heterocycle in drug design. nih.gov It is often considered a less lipophilic and advantageous substitute for a phenyl ring. nih.gov The arrangement of nitrogen atoms in the pyridazine ring allows for robust hydrogen bonding interactions with biological targets. nih.gov
The following table summarizes the impact of various pyridazine ring modifications on biological activity in related compound series:
| Modification | Effect on Activity | Reference |
| Introduction of a phenyl group at C6 | Often leads to potent biological activity | nih.gov |
| Substitution on the appended phenyl ring | Can fine-tune potency and selectivity | researchgate.net |
| Fusion of the pyridazine ring to other heterocycles | Can result in novel pharmacological profiles | nih.gov |
Influence of the Methylene (B1212753) Linker on Conformational Flexibility and Potencyresearchgate.netresearchgate.net
The methylene linker connecting the pyridazine ring and the urea moiety plays a significant role in determining the conformational flexibility of the molecule. This flexibility is crucial for allowing the molecule to adopt the optimal orientation for binding to its biological target.
Studies on related compounds have shown that replacing a sulfide (B99878) moiety with a methylene linker can be an effective strategy. nih.gov The length and rigidity of this linker can be systematically varied to probe the spatial requirements of the binding pocket. For instance, introducing a methylene bridge between an adamantane (B196018) and a urea fragment has been shown to lower the melting point of the resulting compounds. researchgate.net
The conformational freedom imparted by the methylene linker can be a double-edged sword. While it can allow for optimal binding, excessive flexibility can also lead to a loss of potency due to an entropic penalty upon binding. Therefore, optimizing the nature of this linker is a key aspect of the rational design of these derivatives.
Correlation of Specific Structural Features with Biological Potency and Selectivity Profilesnih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.comrsc.orgnih.govmdpi.comnih.gov
A comprehensive analysis of the SAR data for this compound derivatives and related compounds has revealed several key correlations between specific structural features and their biological potency and selectivity.
Key Structural Features and Their Impact:
Urea Moiety: The presence of the urea group is fundamental for activity, often participating in critical hydrogen bonding interactions with the target. nih.gov
N-Methyl Group: The methyl group on the urea nitrogen can significantly influence binding affinity and pharmacokinetic properties. researchgate.net
Pyridazine Ring: This heterocycle serves as a crucial scaffold and its substitution pattern is a major determinant of potency. nih.govresearchgate.net
Methylene Linker: The flexibility and length of this linker are important for achieving the optimal conformation for binding. researchgate.net
Substituents on the Pyridazine Ring: The nature of these substituents (e.g., phenyl, substituted phenyl) can dramatically alter the biological activity profile. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have further solidified these correlations, pointing to lipophilicity and specific electronic and steric features as key drivers of activity. nih.govresearchgate.net For instance, in a series of pyrimidine (B1678525) derivatives, the presence of electron-releasing substituents on the core ring was found to enhance anti-inflammatory activity. rsc.org
The following interactive table summarizes the observed SAR trends for key structural modifications in related compound series:
| Structural Modification | General Impact on Potency | General Impact on Selectivity |
| Urea Linkage | ||
| Replacement with thiourea | Often leads to decreased activity | Variable |
| N-alkylation | Can increase or decrease potency depending on the alkyl group | Can be used to fine-tune selectivity |
| Pyridazine Ring | ||
| Substitution at C6 | Phenyl or substituted phenyl groups are often beneficial | Can be modulated by the nature of the substituent |
| Replacement with other heterocycles | Can lead to a loss of activity, highlighting the importance of the pyridazine core | Often results in altered selectivity profiles |
| Methylene Linker | ||
| Increased length | Can decrease potency due to increased flexibility | May alter selectivity by allowing interaction with different binding pockets |
| Introduction of rigidity | Can enhance potency if the constrained conformation is optimal for binding | Can improve selectivity by restricting binding to a specific target |
Derivation of Rational Design Principles from SAR Data
The accumulated SAR and SPR data provide a solid foundation for the rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key Design Principles:
Preservation of the Core Scaffold: The 1-[(pyridazin-3-yl)methyl]urea core is a validated pharmacophore and should be retained.
Strategic Substitution on the Pyridazine Ring: The C6 position of the pyridazine ring is a key handle for introducing substituents that can enhance potency and modulate selectivity. Aromatic and heteroaromatic groups are often well-tolerated at this position.
Optimization of the N-Substituents: The N-methyl group on the urea is important, but further exploration of small alkyl or other functional groups could lead to improved properties.
Fine-Tuning of the Methylene Linker: While the methylene linker is generally effective, exploring bioisosteric replacements or introducing subtle conformational constraints could further optimize binding.
Leveraging Computational Modeling: The use of molecular docking and QSAR studies can help to prioritize the synthesis of new derivatives with a higher probability of success. nih.govmdpi.com By understanding the key interactions at the molecular level, more informed design decisions can be made.
By applying these principles, it is possible to systematically design and synthesize new generations of this compound derivatives with tailored biological profiles for various therapeutic applications.
Potential Translational Applications and Future Research Directions for 3 Methyl 1 Pyridazin 3 Yl Methyl Urea
Development as a Lead Compound for Therapeutic Interventions
The pyridazine (B1198779) and urea (B33335) moieties are independently associated with a wide spectrum of pharmacological activities, suggesting that their combination within a single molecule could lead to novel therapeutic agents. Pyridazine derivatives have demonstrated a diverse range of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular-protective properties. researchgate.netscispace.com Similarly, urea-containing compounds are integral to numerous approved drugs and are actively explored in drug discovery for their ability to form critical hydrogen bonds with target proteins and modulate drug-like properties. researchgate.netnih.gov
Derivatives of pyridazin-3(2H)-one, a related scaffold, have been investigated as potential vasodilators, highlighting the potential for this class of compounds in cardiovascular medicine. researchgate.netnih.gov Furthermore, various pyridazine derivatives have been synthesized and evaluated for their anticancer activities, targeting pathways such as JNK1. nih.gov The urea functional group is a key feature in many kinase inhibitors, including the multi-kinase inhibitor Sorafenib. nih.gov
Given this background, 3-Methyl-1-[(pyridazin-3-yl)methyl]urea could serve as a valuable lead compound for the development of new therapeutics. Its potential applications could span across several areas:
Oncology: The combination of the pyridazine core and the urea group, both found in various anticancer agents, makes this a promising scaffold for the development of novel kinase inhibitors or agents targeting other cancer-related pathways. researchgate.netnih.gov
Inflammatory Diseases: Pyridazinone derivatives have shown anti-inflammatory activity, suggesting that this compound could be explored for the treatment of inflammatory conditions. mdpi.com
Infectious Diseases: The antimicrobial potential of both pyridazine and urea derivatives warrants the investigation of this compound against a range of bacterial and fungal pathogens. researchgate.net
Cardiovascular Disorders: The known vasodilatory and antihypertensive effects of certain pyridazine compounds suggest a potential role for this compound in treating cardiovascular diseases. nih.govresearchgate.net
The development of this compound as a lead would involve extensive screening in relevant biological assays to identify its primary mechanism of action and therapeutic potential.
Strategies for Enhancing Potency, Selectivity, and Developability
Once a lead compound like this compound is identified, the next critical step is to optimize its properties to enhance its potential as a drug candidate. This involves improving its potency, selectivity, and developability characteristics such as metabolic stability and permeability.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing and testing a series of analogs to understand how different structural modifications impact biological activity. For pyridazinone and urea derivatives, key modifications could include:
Substitution on the Pyridazine Ring: Introducing various substituents (e.g., halogens, alkyl groups, aryl groups) at different positions of the pyridazine ring can significantly influence potency and selectivity. nih.govnih.gov
Varying the Linker: The methylene (B1212753) linker between the pyridazine and urea moieties can be modified in terms of length or rigidity to optimize the spatial orientation of the two key pharmacophores.
Improving Metabolic Stability: Poor metabolic stability can lead to rapid clearance of a drug from the body, reducing its efficacy. Strategies to enhance the metabolic stability of pyridazinyl ureas could include:
Introduction of Fluorine: The strategic incorporation of fluorine atoms can block sites of metabolic oxidation. nih.gov
N-Alkylation: While N-methylation can sometimes increase metabolism, in other cases, modification of the urea nitrogen can protect against degradation. nih.gov
Backbone Modification: Replacing metabolically labile bonds with more stable ones, such as substituting an amide with a sulfonamide, can be a viable strategy. mdpi.com
Cyclization: Constraining the molecule into a more rigid cyclic structure can reduce its susceptibility to enzymatic degradation. creative-peptides.com
Enhancing Permeability: Good membrane permeability is essential for oral bioavailability and for drugs targeting intracellular proteins. Strategies to improve the permeability of this compound and its analogs could involve:
Modulating Lipophilicity: Fine-tuning the lipophilicity (logP) of the molecule by adding or removing polar or nonpolar groups is a common approach.
Intramolecular Hydrogen Bonding: Designing analogs that can form intramolecular hydrogen bonds can mask polar groups and improve passive diffusion across cell membranes. nih.gov
Disrupting Planarity: Introducing substituents that disrupt the planarity of the molecule can reduce crystal packing energy and improve solubility, which can in turn affect permeability. nih.gov
A comprehensive approach combining medicinal chemistry, in vitro ADME (absorption, distribution, metabolism, and excretion) assays, and computational modeling will be crucial for the successful optimization of this lead compound.
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridazine and urea scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.govresearchgate.net This suggests that this compound may have biological activities beyond those initially anticipated.
Future research should therefore include broad biological screening to identify novel targets and potential new therapeutic applications. Some promising areas for exploration include:
Kinase Inhibition: As previously mentioned, the urea moiety is a common feature in kinase inhibitors. Screening against a panel of kinases could reveal unexpected inhibitory activity. acs.org
G-Protein Coupled Receptors (GPCRs): Pyridazine derivatives have been shown to interact with GPCRs, such as GABA-A receptors. google.com
Enzyme Inhibition: Beyond kinases, this compound could be an inhibitor of other enzyme classes. For instance, certain pyridazine ureas have been investigated as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov
Modulation of Protein-Protein Interactions: The structural features of the compound might allow it to interfere with protein-protein interactions that are critical for disease pathogenesis.
Neurodegenerative Diseases: Given the diverse roles of pyridazines and ureas in the central nervous system, exploring the potential of this compound in models of neurodegenerative diseases could be a fruitful avenue. mdpi.com
Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model of a disease without a preconceived target, could be a powerful approach to uncover entirely new therapeutic applications.
Advanced Synthetic Methodologies and Derivatization for Chemical Library Generation
To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic routes is essential for generating a diverse chemical library of analogs.
Advanced Synthetic Methods: Traditional methods for the synthesis of ureas often involve the use of hazardous reagents like phosgene. nih.gov Modern, safer, and more efficient methods should be employed, such as:
Carbonylative Coupling Reactions: Palladium-catalyzed carbonylation reactions can be used to construct the urea functionality from amines and a carbon monoxide source. nih.gov
One-Pot Reactions: Developing a one-pot synthesis where the pyridazine core and the urea side chain are assembled in a single reaction sequence would significantly streamline the synthesis of analogs. nih.govmdpi.com
Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and the ability to rapidly generate a series of compounds.
Chemical Library Generation: The creation of a focused library of derivatives around the this compound scaffold is a key strategy for systematic SAR exploration and the discovery of new biological activities. This can be achieved through:
Scaffold Hopping and Hybridization: Designing new scaffolds that retain the key pharmacophoric features of the parent compound but have different core structures. nih.govresearchgate.net
Combinatorial Chemistry: Utilizing parallel synthesis techniques to rapidly generate a large number of analogs by combining a set of pyridazine cores with a variety of substituted amines for the urea formation.
Diversity-Oriented Synthesis: Employing synthetic strategies that aim to create a library of structurally diverse molecules from a common starting material.
常见问题
Q. What are the established synthetic routes for 3-Methyl-1-[(pyridazin-3-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of urea derivatives like this compound typically involves coupling pyridazine-containing amines with isocyanates or via Curtius rearrangements. For example:
- Step 1 : React 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines under Curtius reaction conditions to form ureas .
- Step 2 : Optimize solvent (toluene or CHCl₃) and temperature (reflux at 110°C) to minimize side reactions like intramolecular cyclization .
- Step 3 : Purify via crystallization (e.g., EtOH–AcOH mixtures) to achieve >80% purity .
Key Variables :
| Variable | Impact on Yield/Purity | Example from Literature |
|---|---|---|
| Solvent Choice | Toluene reduces cyclization | |
| Amine Reactivity | Aliphatic amines yield faster |
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for kinase inhibition or receptor modulation:
- Kinase Assays : Use ATP-binding assays with recombinant kinases (e.g., EGFR, VEGFR) at 10 µM compound concentration .
- Cellular Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, monitoring IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., pyridazine moiety with ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of urea–protein hydrogen bonds .
Example Workflow :
| Step | Tool/Software | Outcome Metric |
|---|---|---|
| Ligand Preparation | Avogadro | Minimized 3D structure |
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| Simulation | GROMACS | RMSD < 2.0 Å |
Q. What experimental design strategies improve reaction scalability and reproducibility?
- Methodological Answer : Apply factorial design to optimize parameters:
- Factors : Temperature (80–120°C), solvent ratio (toluene:EtOH 1:1–3:1), catalyst loading (0.1–1.0 mol%) .
- Response Surface Methodology (RSM) : Maximize yield (>85%) while minimizing byproducts (e.g., oxazinones) .
Case Study :
A 2³ factorial design reduced reaction time by 40% when increasing temperature from 90°C to 110°C and using toluene as solvent .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from kinase assays (e.g., pIC₅₀ values) using PRISMA guidelines to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) to reduce variability .
Common Pitfalls :
| Discrepancy Source | Resolution Strategy | Reference |
|---|---|---|
| Cell Line Variability | Use isogenic cell lines | |
| Assay Protocol | Adopt CLIA-compliant methods |
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